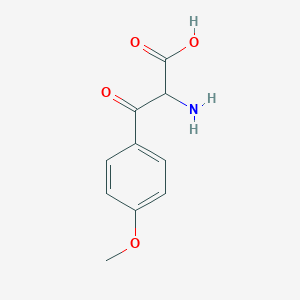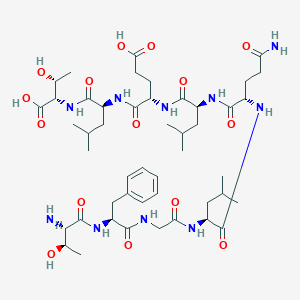
1-(Phenyl)-1-(4-(2-(diethylamino)-ethoxy)phenyl)-2-(4-hydroxyphenyl)-2-chloroethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Phenyl)-1-(4-(2-(diethylamino)-ethoxy)phenyl)-2-(4-hydroxyphenyl)-2-chloroethane, also known as tamoxifen, is a selective estrogen receptor modulator (SERM) that is widely used in scientific research. Tamoxifen is a synthetic compound that was first synthesized in the 1960s and has since been extensively studied for its potential applications in cancer therapy and other medical fields.
Wirkmechanismus
Tamoxifen acts as an antagonist of the estrogen receptor, blocking the binding of estrogen to the receptor and preventing the activation of downstream signaling pathways. It also has partial agonist activity in some tissues, which can lead to different effects depending on the tissue type.
Biochemical and Physiological Effects:
Tamoxifen has a wide range of biochemical and physiological effects, depending on the tissue type and the presence of other signaling pathways. It has been shown to inhibit cell proliferation, induce apoptosis, and modulate the expression of various genes involved in cell growth and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
Tamoxifen is a widely used tool in scientific research due to its ability to selectively modulate estrogen receptor signaling. However, it also has limitations, such as its partial agonist activity and potential for off-target effects.
Zukünftige Richtungen
There are many potential future directions for research on 1-(Phenyl)-1-(4-(2-(diethylamino)-ethoxy)phenyl)-2-(4-hydroxyphenyl)-2-chloroethane and its applications in various fields. Some areas of interest include developing more selective SERMs with fewer side effects, exploring the use of 1-(Phenyl)-1-(4-(2-(diethylamino)-ethoxy)phenyl)-2-(4-hydroxyphenyl)-2-chloroethane in combination with other therapies, and investigating the role of estrogen receptors in other physiological processes beyond cancer.
Synthesemethoden
Tamoxifen is synthesized from 4-hydroxy1-(Phenyl)-1-(4-(2-(diethylamino)-ethoxy)phenyl)-2-(4-hydroxyphenyl)-2-chloroethane, which is obtained from the reaction of 4-chlorobenzhydrol with N,N-diethyl-2-aminoethanol. The resulting compound is then converted to 1-(Phenyl)-1-(4-(2-(diethylamino)-ethoxy)phenyl)-2-(4-hydroxyphenyl)-2-chloroethane by reacting it with 4-hydroxyphenylacetonitrile in the presence of a Lewis acid catalyst.
Wissenschaftliche Forschungsanwendungen
Tamoxifen is widely used in scientific research as a tool to study the role of estrogen receptors in various physiological processes. It is also used as a therapeutic agent for the treatment of breast cancer and other hormone-dependent cancers.
Eigenschaften
CAS-Nummer |
117095-64-4 |
|---|---|
Produktname |
1-(Phenyl)-1-(4-(2-(diethylamino)-ethoxy)phenyl)-2-(4-hydroxyphenyl)-2-chloroethane |
Molekularformel |
C26H30ClNO2 |
Molekulargewicht |
422 g/mol |
IUPAC-Name |
4-[(E)-1-chloro-2-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol |
InChI |
InChI=1S/C26H28ClNO2/c1-3-28(4-2)18-19-30-24-16-12-21(13-17-24)25(20-8-6-5-7-9-20)26(27)22-10-14-23(29)15-11-22/h5-17,29H,3-4,18-19H2,1-2H3/b26-25+ |
InChI-Schlüssel |
UMJBYZIIFVYEGA-UHFFFAOYSA-N |
Isomerische SMILES |
CCN(CC)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=C(C=C2)O)/Cl)/C3=CC=CC=C3 |
SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)O)Cl)C3=CC=CC=C3 |
Kanonische SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)O)Cl)C3=CC=CC=C3 |
Synonyme |
1-(phenyl)-1-(4-(2-(diethylamino)-ethoxy)phenyl)-2-(4-hydroxyphenyl)-2-chloroethane 2,4-P-clomiphene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



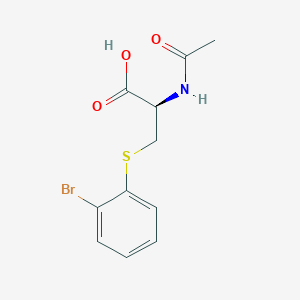
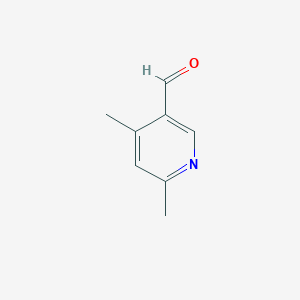
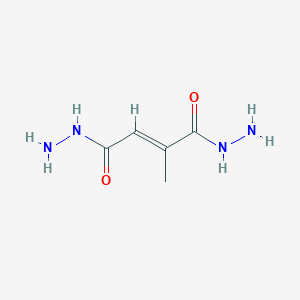
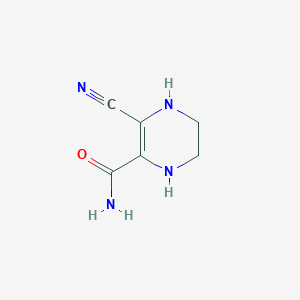




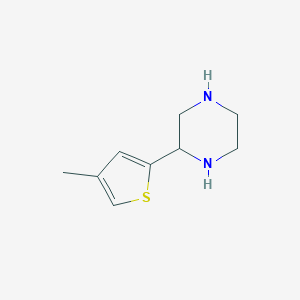
![2-[[(3E)-2-chloro-3-(2,2-dicyanoethylidene)-1-cyclopentenyl]methylidene]propanedinitrile; pyridine](/img/structure/B55894.png)
![6,7-dimethyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene](/img/structure/B55897.png)
![2-[(1S,2R,3S)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid](/img/structure/B55898.png)
